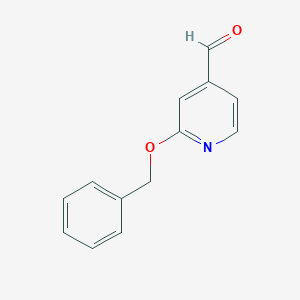

2-(Benzyloxy)isonicotinaldehyde

Vue d'ensemble

Description

“2-(Benzyloxy)isonicotinaldehyde” is a chemical compound with the molecular formula C13H11NO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study describes the synthesis of a compound through bromination, benzyl protection, and halogen exchange reaction from 4-tert-octylphenol .Molecular Structure Analysis

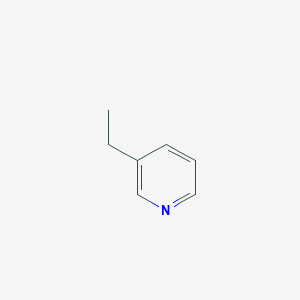

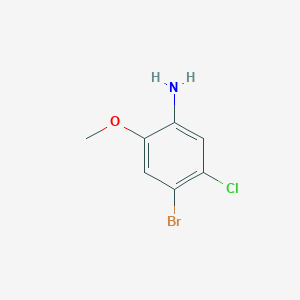

The molecular structure of “2-(Benzyloxy)isonicotinaldehyde” consists of a benzyl group (C6H5CH2-) attached to an oxygen atom, which is connected to a pyridine ring with a formyl group (-CHO) at the 4-position .Applications De Recherche Scientifique

Organic Synthesis

2-(Benzyloxy)isonicotinaldehyde: is a versatile building block in organic synthesis. It is used to construct complex molecules through various reactions such as condensation, cycloaddition, and nucleophilic substitution. For instance, it can participate in the synthesis of benzopyran-annulated pyrano[2,3-c]pyrazoles, which are compounds with potential biological activity .

Medicinal Chemistry

In medicinal chemistry, 2-(Benzyloxy)isonicotinaldehyde serves as a precursor for the synthesis of various pharmacologically active molecules. Its aldehyde group is particularly reactive, allowing for the formation of Schiff bases, which are integral in the development of new drugs with antimicrobial and antiproliferative properties .

Materials Science

This compound finds applications in materials science due to its ability to act as a monomer or a cross-linker in polymer synthesis. Its aromatic structure can contribute to the thermal stability and rigidity of the resulting polymers, which are valuable in creating high-performance materials .

Analytical Chemistry

2-(Benzyloxy)isonicotinaldehyde: can be used as a standard or a reagent in analytical chemistry. Its distinct spectroscopic properties enable it to be a reference compound in NMR and HPLC methods, aiding in the identification and quantification of substances in complex mixtures .

Environmental Science

In environmental science, derivatives of 2-(Benzyloxy)isonicotinaldehyde may be explored for their ability to bind to pollutants or to act as sensors. The compound’s reactivity could allow it to modify other molecules, potentially leading to the development of novel methods for pollution control and bioremediation .

Pharmaceuticals

The pharmaceutical industry may utilize 2-(Benzyloxy)isonicotinaldehyde in the design and synthesis of drug candidates. Its molecular framework is conducive to creating compounds with enhanced solubility and bioavailability, which are critical factors in drug development .

Orientations Futures

Propriétés

IUPAC Name |

2-phenylmethoxypyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-9-12-6-7-14-13(8-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQKQUWLKHTCQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)isonicotinaldehyde | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethylbenzo[b]thiophene](/img/structure/B110530.png)